molecular formula C14H17Cl2N3O2S B2913961 N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride CAS No. 1465360-19-3

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride

Cat. No.: B2913961
CAS No.: 1465360-19-3
M. Wt: 362.27
InChI Key: XCUPLGIQJYBSHN-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a sulfonamide derivative featuring a 6-chloro-5-methylpyridine core and a 2-amino-2-phenylethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The compound’s structure combines a halogenated pyridine ring (providing electronic modulation) with a sulfonamide group (enabling hydrogen bonding) and a chiral phenyl-containing side chain (influencing stereoselective interactions).

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S.ClH/c1-10-7-12(8-17-14(10)15)21(19,20)18-9-13(16)11-5-3-2-4-6-11;/h2-8,13,18H,9,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUPLGIQJYBSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H15ClN2O2S
  • Molecular Weight : 288.78 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide, exhibit significant antimicrobial activity. A study found that similar compounds showed broad-spectrum antibacterial effects against various strains of bacteria, suggesting that this compound may also possess such properties .

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer potential. For instance, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines. Specific studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

The biological activity of N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide may be attributed to its ability to inhibit certain enzymes or pathways critical for microbial growth or cancer cell survival. For example, many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key modifications and their impacts on activity based on existing literature:

Modification Effect on Activity
Substitution at the 6-positionEnhances antibacterial activity
Variation in the amino groupAlters selectivity towards specific targets
Presence of a phenyl groupIncreases cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Study : A study conducted on a series of sulfonamide derivatives revealed that compounds with a phenyl substitution exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound's structure allowed it to penetrate bacterial membranes effectively .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide induced significant cytotoxicity at micromolar concentrations, prompting further investigation into its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Core Structure Key Substituents Functional Groups
Target compound Pyridine 6-Cl, 5-CH₃, 2-amino-2-phenylethyl Sulfonamide, hydrochloride
H-Series inhibitors (e.g., H-8, H-9) Isoquinoline Varied alkyl/aryl side chains Sulfonamide, hydrochloride
LY2033298 Thieno[2,3-b]pyridine Cyclopropyl, Cl, methoxy Carboxamide
PF-01247324 Pyridine 2,3,5-Trichlorophenyl, methylamide Carboxamide
Alizapride Benzotriazole Allyl-pyrrolidinyl, methoxy Carboxamide, hydrochloride

Key Observations :

  • Substituents: The 6-Cl and 5-CH₃ groups on pyridine balance electron-withdrawing and donating effects, optimizing electronic interactions with targets. This contrasts with LY2033298’s thienopyridine (electron-rich) and PF-01247324’s trichlorophenyl (highly lipophilic) groups.
  • Functional Groups : The sulfonamide moiety in the target compound enhances hydrogen-bonding capacity compared to carboxamides (e.g., alizapride), which may improve target affinity .
Physicochemical Properties
Property Target Compound H-8 Hydrochloride LY2033298
Molecular Weight ~380 g/mol (estimated) ~400 g/mol ~325 g/mol
Solubility High (HCl salt) High (HCl salt) Moderate (neutral carboxamide)
LogP ~2.5 (estimated) ~1.8 ~3.0
Chirality Yes (2-amino-2-phenylethyl) No No

Key Observations :

  • Chirality in the target compound may necessitate enantiopure synthesis, unlike LY2033298 or H-Series inhibitors.
Pharmacological and Metabolic Considerations
  • Target Selectivity: The 5-methyl group on pyridine may reduce metabolic oxidation by cytochrome P450 enzymes compared to non-methylated analogs (e.g., H-Series inhibitors), improving metabolic stability .
  • Binding Interactions : The sulfonamide group’s hydrogen-bonding capacity could enhance affinity for serine proteases or kinases, similar to H-89’s mechanism . In contrast, carboxamide-containing analogs (e.g., alizapride) may engage in weaker polar interactions .

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